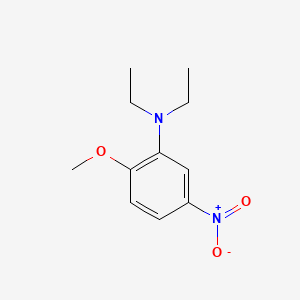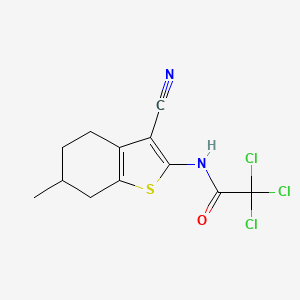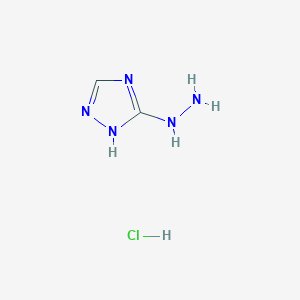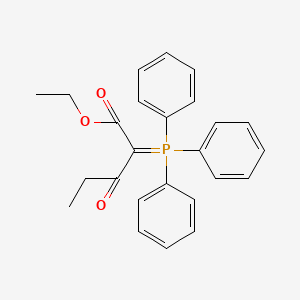![molecular formula C24H24N4Na2O10 B14156060 disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate CAS No. 101757-60-2](/img/structure/B14156060.png)
disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, carboxylato, hydroxy, and formamido groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the azetidinone ring: This step involves the reaction of a suitable β-lactam precursor with a formamido group under controlled conditions.
Attachment of the hydroxyphenyl group: The hydroxyphenyl group is introduced through a nucleophilic substitution reaction, where a hydroxyphenyl halide reacts with the azetidinone intermediate.
Introduction of the butanoate moiety: The butanoate group is attached via esterification, where the carboxylato group reacts with an alcohol under acidic conditions.
Final assembly: The final compound is assembled through a series of condensation reactions, where the amino and hydroxy groups react with the appropriate intermediates.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
化学反应分析
Types of Reactions
Disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy and amino groups can be oxidized to form corresponding oxo and nitro derivatives.
Reduction: The formamido group can be reduced to an amino group under mild conditions.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxo and nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted hydroxyphenyl derivatives.
科学研究应用
Disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the hydroxyphenyl group can interact with active sites of enzymes, while the azetidinone ring can inhibit enzyme activity by mimicking natural substrates.
相似化合物的比较
Disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate can be compared with similar compounds such as:
Disodium 2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]acetate: Similar structure but with an acetate group instead of a butanoate group.
Disodium 2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]propanoate: Similar structure but with a propanoate group instead of a butanoate group.
The uniqueness of this compound lies in its specific combination of functional groups and the length of the butanoate chain, which can influence its reactivity and interactions with biological targets.
属性
CAS 编号 |
101757-60-2 |
|---|---|
分子式 |
C24H24N4Na2O10 |
分子量 |
574.4 g/mol |
IUPAC 名称 |
disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate |
InChI |
InChI=1S/C24H26N4O10.2Na/c25-17(21(33)34)9-10-38-16-7-3-14(4-8-16)19(31)20(32)27-24(26-12-29)11-28(23(24)37)18(22(35)36)13-1-5-15(30)6-2-13;;/h1-8,12,17-19,30-31H,9-11,25H2,(H,26,29)(H,27,32)(H,33,34)(H,35,36);;/q;2*+1/p-2 |
InChI 键 |
ZVUZBVQILVFDAJ-UHFFFAOYSA-L |
规范 SMILES |
C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)[O-])(NC=O)NC(=O)C(C3=CC=C(C=C3)OCCC(C(=O)[O-])N)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5-Isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluoren-8-ylamino)-propan-2-ol](/img/structure/B14155979.png)
![3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14155983.png)

![N-[(4-Methylphenyl)methylene]methanamine](/img/structure/B14155987.png)
![8-Azabicyclo[4.3.1]decan-10-ol, 8-methyl-10-phenyl-](/img/structure/B14155990.png)

![1-Mercapto-4-(4-methoxy-phenyl)-7,8-dihydro-4H,6H-9-thia-2,3,4,9b-tetraaza-cyclopenta[b]-as-indace n-5-one](/img/structure/B14155999.png)

![1-Adamantyl-[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B14156015.png)





